2-(4-Phenylphenyl)quinoline

Overview

Description

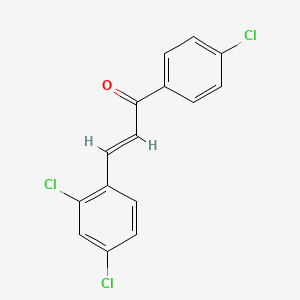

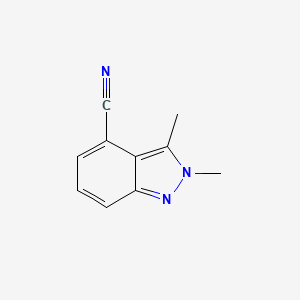

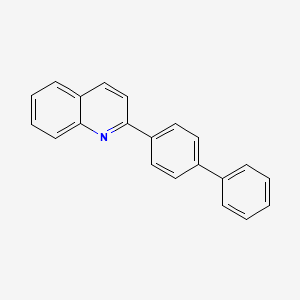

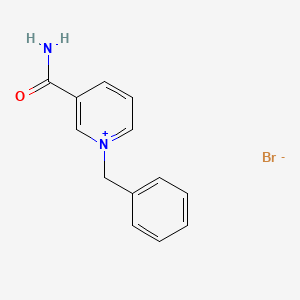

2-(4-Phenylphenyl)quinoline is a chemical compound with the molecular formula C21H15N . It is a type of quinoline, which is a class of compounds that have received considerable attention due to their broad spectrum of bioactivity . Quinolines are used as a core template in drug design and are found in many biologically active entities .

Molecular Structure Analysis

The molecular structure of 2-(4-Phenylphenyl)quinoline consists of a benzene ring fused with an N-heterocyclic pyridine . This structure is common in quinolines and is a key factor in their bioactivity .Chemical Reactions Analysis

Quinolines can undergo various chemical reactions. For example, they can react with acids to produce salts . They can also participate in electrophilic and nucleophilic substitution processes .Physical And Chemical Properties Analysis

Quinoline is a liquid with a strong odor. It is sparingly miscible with cold water, but completely miscible with hot water. It is readily soluble in many organic solvents at ambient temperature .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-Phenylphenyl)quinoline, focusing on six unique fields:

Organic Light-Emitting Diodes (OLEDs)

2-(4-Phenylphenyl)quinoline is a promising material for OLEDs due to its excellent photophysical properties. Its extended π-conjugated system allows for efficient electron transport and emission of light. This compound can be used as an emitter or a host material in OLED devices, contributing to high brightness and efficiency .

Photovoltaic Cells

In the field of photovoltaics, 2-(4-Phenylphenyl)quinoline can be utilized as a sensitizer in dye-sensitized solar cells (DSSCs). Its strong absorption in the visible region and good electron-donating properties make it suitable for converting sunlight into electrical energy. This application is crucial for developing cost-effective and efficient solar energy solutions .

Biological Imaging

Due to its fluorescent properties, 2-(4-Phenylphenyl)quinoline is used in biological imaging. It can be employed as a fluorescent probe for detecting and visualizing biological molecules and structures. This application is particularly valuable in medical diagnostics and research, where precise imaging is essential .

Antimicrobial Agents

Research has shown that quinoline derivatives, including 2-(4-Phenylphenyl)quinoline, exhibit significant antimicrobial activity. These compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents. This application is critical in addressing antibiotic resistance and infectious diseases .

Catalysis

2-(4-Phenylphenyl)quinoline can act as a ligand in catalytic processes. Its ability to form stable complexes with transition metals makes it useful in homogeneous catalysis. These complexes can catalyze various chemical reactions, including hydrogenation, oxidation, and cross-coupling reactions, which are essential in industrial and pharmaceutical synthesis .

Liquid Crystals

The compound is also used in the development of liquid crystal materials. Its rigid structure and ability to form ordered phases contribute to the creation of liquid crystal displays (LCDs). This application is significant in the electronics industry, where high-performance display technologies are in demand .

Future Directions

Quinoline and its derivatives have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

Mechanism of Action

Target of Action

2-(4-Phenylphenyl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities . Quinolines have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . The primary targets of quinoline derivatives are often microbial cells, where they interfere with essential biological processes . .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms . For instance, some quinoline derivatives can trigger HIV-1 IN multimerisation via binding to an allosteric site . The exact interaction of 2-(4-Phenylphenyl)quinoline with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Quinoline derivatives are known to impact a wide range of biochemical pathways . For example, some quinoline derivatives have been found to inhibit the lysozyme and β-glucuronidase release

Result of Action

Quinoline derivatives are known to have a broad range of biological activities . For example, some quinoline derivatives have demonstrated good antibacterial and antifungal activities

Action Environment

Environmental factors such as ph, temperature, and the presence of other compounds can significantly impact the action of chemical compounds

properties

IUPAC Name |

2-(4-phenylphenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-15-14-18-8-4-5-9-20(18)22-21/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRCHGVWLIWZTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362458 | |

| Record name | 2-(4-phenylphenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenylphenyl)quinoline | |

CAS RN |

14251-81-1 | |

| Record name | 2-(4-phenylphenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-BIPHENYLYL)QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-azido-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3032251.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B3032252.png)